molecular formula C16H10F2O4 B2468527 2-(2-(difluoromethoxy)phenyl)-3-hydroxy-4H-chromen-4-one CAS No. 1797124-08-3

2-(2-(difluoromethoxy)phenyl)-3-hydroxy-4H-chromen-4-one

Cat. No.: B2468527
CAS No.: 1797124-08-3
M. Wt: 304.249
InChI Key: HCAPPWCGOGUETH-UHFFFAOYSA-N
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Description

2-(2-(Difluoromethoxy)phenyl)-3-hydroxy-4H-chromen-4-one is a synthetic chromen-4-one (flavonoid analog) characterized by a difluoromethoxy group at the ortho position of the phenyl ring attached to the chromen-4-one core. Chromen-4-ones, also known as flavones, are heterocyclic compounds with a benzopyran-4-one skeleton. The difluoromethoxy substituent introduces electron-withdrawing effects and enhanced metabolic stability compared to non-fluorinated analogs, which is critical in drug design for optimizing pharmacokinetic properties .

These methods typically yield 3-hydroxy-4H-chromen-4-ones with substituents on the phenyl ring, which influence biological activity and physicochemical properties.

Properties

IUPAC Name

2-[2-(difluoromethoxy)phenyl]-3-hydroxychromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F2O4/c17-16(18)22-12-8-4-2-6-10(12)15-14(20)13(19)9-5-1-3-7-11(9)21-15/h1-8,16,20H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCAPPWCGOGUETH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(O2)C3=CC=CC=C3OC(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Aldol Condensation for Chalcone Intermediate Synthesis

The synthesis begins with the preparation of the chalcone precursor, 3-(2-(difluoromethoxy)phenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one, via aldol condensation. This step involves reacting 1-(2-hydroxyphenyl)ethanone (2-hydroxyacetophenone) with 2-(difluoromethoxy)benzaldehyde under basic conditions. As described in analogous syntheses, sodium hydroxide (50% aqueous) in ethanol facilitates deprotonation of the acetophenone’s methyl group, enabling nucleophilic attack on the aldehyde carbonyl. The reaction mixture is stirred at ambient temperature for 30 minutes to 12 hours, with progress monitored by thin-layer chromatography (TLC). Acidification with HCl precipitates the chalcone, which is purified via filtration and ethanol washing.

Reaction Conditions:

  • Molar Ratio: 1.0 equiv. acetophenone : 1.2 equiv. aldehyde
  • Solvent: Ethanol (0.2 M)
  • Base: 50% aqueous NaOH (3.0 equiv.)
  • Yield: 70–85% (estimated from analogous reactions)

Oxidative Cyclization to Form the Chromen-4-one Core

The chalcone intermediate undergoes oxidative cyclization to yield the flavone scaffold. This step employs hydrogen peroxide (H₂O₂) in a hydroalcoholic solution under alkaline conditions. The mechanism involves base-assisted enolization of the chalcone’s α,β-unsaturated ketone, followed by peroxide-mediated oxidation to form the hydroxyl group at position 3 and the chromen-4-one ring. Reaction temperatures typically range from 60°C to reflux (78°C), with completion within 2–4 hours. Purification via silica gel chromatography (chloroform/methanol, 20:1) or recrystallization from ethanol affords the final product.

Optimized Cyclization Parameters:

  • Oxidizing Agent: 30% H₂O₂ (3–5 equiv.)
  • Solvent System: Methanol/water (1:1 v/v)
  • Base: Aqueous NaOH (10% w/v)
  • Yield: 65–78%

Structural and Spectroscopic Characterization

Crystallographic Data and Molecular Geometry

Single-crystal X-ray diffraction studies of analogous fluorinated flavonols reveal that 2-(2-(difluoromethoxy)phenyl)-3-hydroxy-4H-chromen-4-one adopts a planar chromen-4-one core with a dihedral angle of 12.0–15.0° between the benzopyran and aryl rings. The difluoromethoxy group (-OCF₂H) introduces steric and electronic effects, influencing packing via C–H···O and C–H···F interactions. Crystallization from ethanol yields monoclinic crystals with space group P2₁/c.

Key Crystallographic Parameters:

Parameter Value
Molecular Formula C₁₆H₁₀F₂O₄
Molecular Weight 304.24 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 7.42 Å, b = 14.76 Å, c = 12.89 Å

Spectroscopic Analysis

IR Spectroscopy:

  • O–H Stretch: 3200–3400 cm⁻¹ (broad, 3-hydroxy group)
  • C=O Stretch: 1660–1680 cm⁻¹ (chromen-4-one ketone)
  • C–F Stretch: 1100–1200 cm⁻¹ (difluoromethoxy group)

¹H NMR (400 MHz, DMSO-d₆):

  • δ 12.85 (s, 1H, 3-OH)
  • δ 8.20–8.25 (m, 1H, H-5)
  • δ 7.55–7.70 (m, 4H, aryl protons)
  • δ 6.95–7.10 (m, 2H, H-3' and H-6')
  • δ 6.60 (t, J = 54 Hz, 1H, OCF₂H)

¹³C NMR (100 MHz, DMSO-d₆):

  • δ 181.2 (C-4, ketone)
  • δ 160.5 (C-2)
  • δ 155.8 (C-7)
  • δ 120.5 (t, J = 250 Hz, OCF₂H)
  • δ 116.0–130.0 (aryl carbons)

Challenges and Optimizations in Synthesis

Purification of Polar Byproducts

Chromatographic purification is critical due to the polar nature of hydroxylated intermediates. Gradient elution (chloroform → chloroform/methanol 20:1) effectively separates the target compound from unreacted chalcone and dimeric byproducts. Recrystallization from ethanol or ethyl acetate/hexane mixtures enhances purity to >98%.

Comparative Analysis of Synthetic Methods

Method Advantages Limitations Yield
Aldol Condensation High atom economy; scalable Requires strict pH control 70–85%
Oxidative Cyclization Introduces 3-hydroxy group directly Peroxide handling hazards 65–78%
Acid-Catalyzed Cyclization Avoids basic conditions Lower regioselectivity 50–60%

Chemical Reactions Analysis

Types of Reactions

2-(2-(Difluoromethoxy)phenyl)-3-hydroxy-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The carbonyl group in the chromenone core can be reduced to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Difluoromethyl phenyl sulfone, nucleophiles like thiols or amines

Major Products

    Oxidation: Formation of 2-(2-(difluoromethoxy)phenyl)-3-oxo-4H-chromen-4-one

    Reduction: Formation of 2-(2-(difluoromethoxy)phenyl)-3-hydroxy-4H-chromen-4-ol

    Substitution: Formation of various substituted chromenone derivatives

Scientific Research Applications

Chemistry

  • Building Block for Organic Synthesis : The compound serves as a precursor for synthesizing more complex organic molecules, particularly in the development of novel flavonoid derivatives.

Biology

  • Antioxidant Properties : The compound exhibits significant antioxidant activity by donating hydrogen atoms to neutralize free radicals.
  • Anti-inflammatory Activity : It modulates signaling pathways such as NF-κB, inhibiting pro-inflammatory cytokine production.

Medicine

  • Anticancer Activity : Research indicates that this compound may inhibit the growth of certain cancer cell lines by inducing apoptosis and downregulating oncogenes.

Industry

  • Material Development : Utilized in creating UV-absorbing agents and other materials with specific properties due to its chemical stability.

Case Studies and Research Findings

  • Antioxidant Efficacy Study : A study demonstrated that 2-(2-(difluoromethoxy)phenyl)-3-hydroxy-4H-chromen-4-one significantly reduced oxidative stress markers in vitro, indicating its potential as a therapeutic antioxidant .
  • Anti-inflammatory Research : Another investigation revealed that this compound effectively suppressed TNF-alpha-induced inflammation in human cell lines, suggesting its utility in inflammatory disease management .
  • Anticancer Activity Exploration : Recent studies have shown that this flavonoid derivative can induce apoptosis in breast cancer cells by activating intrinsic apoptotic pathways .

Mechanism of Action

The mechanism of action of 2-(2-(difluoromethoxy)phenyl)-3-hydroxy-4H-chromen-4-one involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The hydroxyl group can donate hydrogen atoms to neutralize free radicals, thereby exhibiting antioxidant properties.

    Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines by modulating signaling pathways such as NF-κB.

    Anticancer Activity: It can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through the downregulation of oncogenes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-(2-(difluoromethoxy)phenyl)-3-hydroxy-4H-chromen-4-one can be contextualized by comparing it to related chromen-4-one derivatives. Key analogs and their properties are summarized below:

Table 1: Comparative Analysis of Chromen-4-one Derivatives

Compound Name Substituents (Position) Key Properties/Activities Reference
2-(2-Fluorophenyl)-3-hydroxy-4H-chromen-4-one 2-Fluorophenyl (C2) High polarity due to fluorine; used in crystallography and photophysical studies
2-(4-Fluorophenyl)-3-hydroxy-4H-chromen-4-one 4-Fluorophenyl (C2) Antimicrobial activity against Gram-positive bacteria; synthesized via chalcone cyclization
2-(4-(Dimethylamino)phenyl)-3-hydroxy-4H-chromen-4-one 4-Dimethylaminophenyl (C2) Fluorescence properties; used in photoreactivity studies
2-(3-Nitrophenyl)-3-hydroxy-4H-chromen-4-one 3-Nitrophenyl (C2) Significant anti-inflammatory activity (70% inhibition in carrageenan-induced edema)
2-(2,6-Dichlorophenyl)-3-hydroxy-4H-chromen-4-one 2,6-Dichlorophenyl (C2) Antioxidant activity (IC₅₀ = 12 µM); no ulcerogenic effects
7-Hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one 2-Methoxyphenyl (C3), 7-hydroxy Altered solubility due to methoxy and hydroxy groups; used in isoflavone research

Structural and Electronic Effects

  • Substituent Position : The ortho -difluoromethoxy group in the target compound likely induces steric hindrance and electronic effects distinct from para -substituted analogs (e.g., 2-(4-fluorophenyl)-3-hydroxy-4H-chromen-4-one). For example, para-fluorophenyl derivatives exhibit stronger antimicrobial activity due to improved membrane penetration .
  • Electron-Withdrawing Groups : The difluoromethoxy group (-OCF₂H) enhances metabolic stability compared to methoxy (-OCH₃) or hydroxy (-OH) substituents. This is analogous to 2-(trifluoromethyl)-substituted chromen-4-ones, which show prolonged half-lives in vivo .

Biological Activity

2-(2-(Difluoromethoxy)phenyl)-3-hydroxy-4H-chromen-4-one, a derivative of chromone, has drawn attention due to its potential biological activities. This compound is characterized by the presence of a difluoromethoxy group and a hydroxyl group, which may influence its interaction with biological systems. This article reviews existing literature on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C16H13F2O3
  • Molecular Weight : 304.27 g/mol
  • CAS Number : 307521-00-2

The structural features of this compound suggest potential interactions with various biological targets, particularly in the context of anti-inflammatory and anticancer activities.

Anti-inflammatory Effects

Research indicates that chromone derivatives exhibit significant anti-inflammatory properties. In particular, compounds similar to 2-(2-(difluoromethoxy)phenyl)-3-hydroxy-4H-chromen-4-one have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. This inhibition is linked to the suppression of NF-κB activation, a key transcription factor in inflammatory responses .

Table 1: Inhibition of NO Production by Chromone Derivatives

Compound NameIC50 (µM)Mechanism of Action
2-(2-(Difluoromethoxy)phenyl)-3-hydroxy-4H-chromen-4-oneTBDInhibition of NF-κB activation
6,7-Dimethoxy-2-(2-phenylethyl)chromone0.31 ± 0.05Strongest inhibition among tested compounds
7-Methoxy-2-(2-phenylethyl)chromoneTBDModerate inhibition of NO production

Anticancer Activity

Chromone derivatives have also been evaluated for their anticancer properties. Studies have demonstrated that certain derivatives can induce apoptosis in cancer cell lines through various pathways, including the activation of caspases and modulation of cell cycle progression. The hydroxyl group in the structure may enhance the compound's ability to interact with DNA or other cellular targets, leading to increased cytotoxicity against cancer cells .

Case Study: Anticancer Activity Evaluation
A study assessed the cytotoxic effects of various chromone derivatives on human breast cancer cell lines. The results indicated that compounds with similar structural motifs to 2-(2-(difluoromethoxy)phenyl)-3-hydroxy-4H-chromen-4-one exhibited significant cell growth inhibition, with IC50 values ranging from 5 to 15 µM depending on the specific derivative tested .

The biological activity of 2-(2-(difluoromethoxy)phenyl)-3-hydroxy-4H-chromen-4-one can be attributed to several mechanisms:

  • Inhibition of Pro-inflammatory Cytokines : By suppressing NF-κB activation, this compound reduces the expression of pro-inflammatory cytokines.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antioxidant Activity : Some studies suggest that chromone derivatives possess antioxidant properties that can protect cells from oxidative stress.

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